methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate
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Overview
Description
“Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile was stirred at room temperature for several days. The resulting precipitate was filtered off, washed with acetonitrile, and dried in air .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a methyl benzoate moiety, a piperidine ring, and a 3,5-dimethyl-1H-pyrazol-1-yl group . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, such as the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are implicated in various diseases and aging processes. For instance, derivatives have shown to be more active than ascorbic acid in radical scavenging activity .
Anticancer Potential
The pyrazole ring is a common motif in many anticancer drugs. Research has indicated that certain pyrazole derivatives exhibit cytotoxic properties against human cell lines, including colorectal carcinoma cells. These compounds can induce cell death through mechanisms like p53-mediated apoptosis , which is a critical pathway for eliminating cancer cells .
Antimicrobial and Antibacterial Effects
Pyrazole compounds have been recognized for their antimicrobial and antibacterial efficacy. They have been tested against a variety of bacterial strains and have shown promising results, which could lead to the development of new antibiotics to combat resistant bacteria .
Antileishmanial and Antimalarial Activities
Some pyrazole derivatives have been evaluated for their effectiveness against parasitic diseases like leishmaniasis and malaria. These compounds can interact with specific enzymes or proteins in the parasites, leading to their inhibition or death .
Agricultural Applications
Due to their biological activity, pyrazole derivatives are also explored for use in agriculture. They can function as herbicides, fungicides, and insecticides , providing a chemical basis for protecting crops from various pests and diseases .
Organic Synthesis Precursors
Pyrazole derivatives serve as valuable precursors in organic synthesis, particularly in the synthesis of heterocyclic amino acids. These compounds can undergo various chemical reactions to form new structures with potential pharmaceutical applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in numerous biological processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can significantly affect the intermolecular interactions between the compound and its targets .
properties
IUPAC Name |
methyl 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-12-16(2)23(21-15)14-18-8-10-22(11-9-18)13-17-4-6-19(7-5-17)20(24)25-3/h4-7,12,18H,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQGWJCYWWVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate |
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